![molecular formula C26H24N2O3 B2678036 N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114658-20-6](/img/structure/B2678036.png)
N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
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Description
N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system.
Scientific Research Applications
Structural Aspects and Properties
Structural investigations of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide derivatives have shown that these compounds can form crystalline salts and inclusion compounds when treated with mineral acids. These structures are notable for their ability to form host-guest complexes with enhanced fluorescence properties, which could be leveraged in materials science for sensing or optical applications. Studies have demonstrated that these compounds exhibit distinct crystalline structures and host-guest chemistry, suggesting their potential in the development of novel materials with specific optical properties (Karmakar et al., 2007).
Synthesis and Chemical Modifications
Research has also focused on the synthesis of novel derivatives and their potential applications. For example, novel synthesis methods have been developed for highly functionalized quinolin-2(1H)-ones, indicating the versatility of these compounds in chemical synthesis. These methods enable the creation of compounds with a wide range of functional groups, which could be pivotal in the discovery of new drugs or materials with unique properties (Chen & Chuang, 2016).
Biological Applications
The antimicrobial and antiprotozoal activities of quinoline derivatives have been a significant area of research. Specific derivatives have demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. These findings highlight the potential of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide and its derivatives in developing new antitubercular agents. The ability of these compounds to act against drug-susceptible and resistant strains of Mycobacterium tuberculosis, with minimal toxicity to mammalian cells, points to their promise as novel therapeutics (Pissinate et al., 2016).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRBMOIZYRYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide |
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